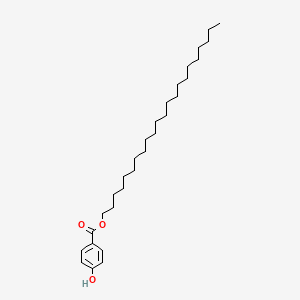
Docosyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosyl 4-hydroxybenzoate, also known as docosyl para-hydroxybenzoate, is an ester of docosanol and 4-hydroxybenzoic acid. It is a long-chain ester with the molecular formula C29H50O3. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosyl 4-hydroxybenzoate can be synthesized through the esterification of docosanol with 4-hydroxybenzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Docosyl 4-hydroxybenzoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the 4-hydroxybenzoate moiety can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acid.
Substitution: The aromatic ring of the 4-hydroxybenzoate moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Docosanol and 4-hydroxybenzoic acid.
Substitution: Various substituted derivatives of 4-hydroxybenzoate.
Scientific Research Applications
Docosyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of cosmetics, such as moisturizers and sunscreens, due to its emollient properties.
Mechanism of Action
The mechanism of action of docosyl 4-hydroxybenzoate involves its interaction with cellular membranes and enzymes. The long alkyl chain of docosanol allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The 4-hydroxybenzoate moiety can interact with various enzymes, influencing biochemical pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: An ester of methanol and 4-hydroxybenzoic acid, commonly used as a preservative in cosmetics and pharmaceuticals.
Ethyl 4-hydroxybenzoate: An ester of ethanol and 4-hydroxybenzoic acid, also used as a preservative.
Propyl 4-hydroxybenzoate: An ester of propanol and 4-hydroxybenzoic acid, with similar preservative properties.
Uniqueness
Docosyl 4-hydroxybenzoate stands out due to its long alkyl chain, which imparts unique physical and chemical properties. This long chain enhances its emollient properties, making it particularly useful in cosmetic formulations. Additionally, the long chain may influence its interaction with biological membranes, potentially leading to distinct biological activities compared to shorter-chain esters.
Properties
CAS No. |
109236-76-2 |
|---|---|
Molecular Formula |
C29H50O3 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
docosyl 4-hydroxybenzoate |
InChI |
InChI=1S/C29H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-32-29(31)27-22-24-28(30)25-23-27/h22-25,30H,2-21,26H2,1H3 |
InChI Key |
RGJOGVBIFBEFMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)

![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
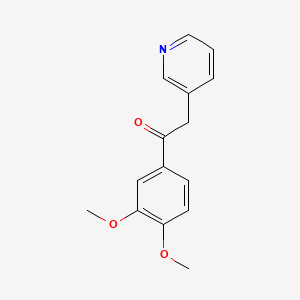

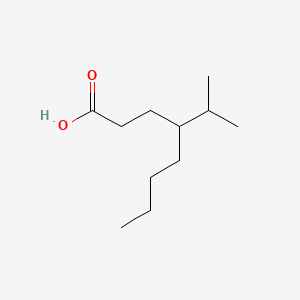
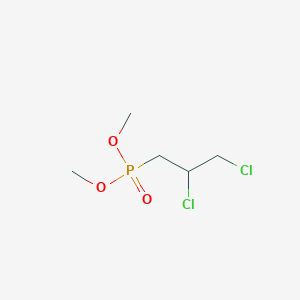
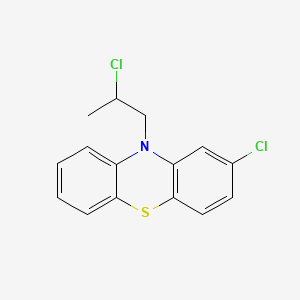
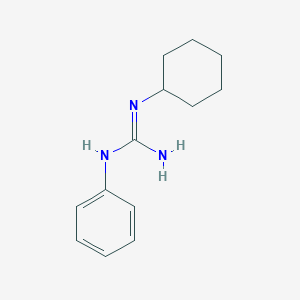
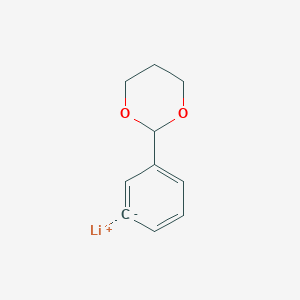
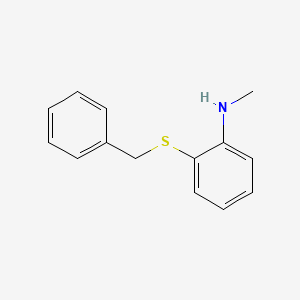
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
